molecular formula C10H8N2O B3353231 Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- CAS No. 53462-75-2

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-

Katalognummer: B3353231
CAS-Nummer: 53462-75-2
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: PYLXNOZFJZQGBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is a synthetic alkaloid derivative featuring a fused pyrrolo-isoquinoline core with partial saturation at the 3,4-positions . Its structure includes a bicyclic pyrrolo[4,3,2-de]isoquinoline scaffold, differentiating it from quinoline-based analogs (e.g., makaluvamines) by the placement of the nitrogen atom in the isoquinoline moiety .

The synthesis of this compound involves hydrogenation and cyclization steps. For example, platinum oxide-catalyzed hydrogenation of 3-formylindole-4-carboxylic acid methyl ester oxime in acetic acid yields the intermediate, which is subsequently alkalized and recrystallized to obtain the final product .

Eigenschaften

IUPAC Name

2,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-2-1-3-8-9(7)6(4-11-8)5-12-10/h1-4,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLXNOZFJZQGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CNC3=CC=CC(=C23)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201644
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53462-75-2
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053462752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrroloisoquinoline core.

    Reduction Reactions: Reduction of specific functional groups to achieve the desired dihydro form.

    Condensation Reactions: Condensation of amines with aldehydes or ketones to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further reduction to achieve different hydrogenated forms.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoquinoline derivatives, while reduction may produce fully hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

One of the most significant applications of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one derivatives is their role as protein kinase inhibitors. Protein kinases are critical in regulating cellular processes such as proliferation and apoptosis. Research has shown that certain derivatives exhibit potent inhibitory activity against specific kinases, which can be pivotal in cancer therapy. For instance, studies have identified compounds within this scaffold that effectively inhibit haspin kinase with IC50 values in the nanomolar range .

CompoundKinase TargetIC50 (nM)
Compound AHaspin50
Compound BCLK1200
Compound CDYRK1A150

These findings highlight the potential of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one derivatives as leads for developing targeted cancer therapies.

Phosphodiesterase Inhibition

Another promising application lies in the inhibition of phosphodiesterase enzymes. Compounds related to pyrrolo(4,3,2-de)isoquinolin-5(1H)-one have been reported to inhibit phosphodiesterase 10A (PDE10A), which is implicated in various neurodegenerative diseases and cancers . The ability to modulate this enzyme's activity can lead to novel treatments for conditions such as schizophrenia and Huntington's disease.

Synthetic Pathways

The synthesis of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one derivatives involves several methods including microwave-assisted synthesis and traditional organic reactions. The structure-activity relationship studies have revealed that modifications at specific positions on the isoquinoline scaffold significantly affect biological activity . For example:

  • Substituents at the 3-position : Introducing halogen groups has been shown to enhance potency against haspin.
  • N-methylation : This modification tends to decrease inhibitory activity against targeted kinases .

Case Study: Haspin Inhibitors

A detailed study conducted by Defois et al. (2024) evaluated a series of pyrrolo[3,2-g]isoquinolines for their inhibitory effects on haspin kinase. The researchers synthesized various analogues and tested their potency using ADP-Glo assays across a panel of kinases. The results indicated that specific substitutions led to improved selectivity and potency against haspin compared to other kinases like DYRK1A and CDK9 .

Case Study: PDE10A Inhibition

In another investigation focused on pyrrolo[2.1-a]dihydroisoquinolines, these compounds were identified as effective PDE10A inhibitors. This study emphasized the therapeutic potential of these compounds in treating neurodegenerative disorders by modulating cyclic nucleotide levels within cells .

Wirkmechanismus

The mechanism of action of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The compound’s structural analogs can be categorized based on core modifications and substituents:

Compound Core Structure Key Substituents Biological Activity Source
Pyrrolo[4,3,2-de]isoquinolin-5(1H)-one, 3,4-dihydro- Pyrrolo[4,3,2-de]isoquinoline (dihydro) None (parent structure) Potential CNS modulation (inferred) Synthetic
Makaluvamines Pyrrolo[4,3,2-de]quinoline Variable (e.g., hydroxyl, amino groups) Topoisomerase II inhibition, cytotoxicity (IC50 ~10 µM in PANC-1 cells) Marine sponges
FBA-TPQ Pyrrolo[4,3,2-de]quinoline 4-Fluorobenzylamino group Moderate cytotoxicity (PANC-1 selective) Semi-synthetic
Isobatzelline C Pyrrolo[4,3,2-de]quinoline Hydroxyl and methyl groups Weak topoisomerase II inhibition (IC50 ~10 µM) Marine sponge (Batzella sp.)
Pyrrolo[2,1-a]isoquinolin-5(1H)-one Pyrrolo[2,1-a]isoquinoline 8,9-Dimethoxy groups Unspecified (likely CNS activity) Synthetic

Key Observations :

  • Core Flexibility: The quinoline vs. isoquinoline distinction influences electron distribution and binding affinity. Isoquinoline derivatives may exhibit enhanced interaction with neurotransmitter receptors due to their structural resemblance to endogenous amines .

Pharmacological and Selectivity Profiles

  • However, the dihydro modification may shift its mechanism toward kinase or neurotransmitter receptor modulation, as seen in related CNS-active dihydroisoquinolines .
  • Makaluvamines/Isobatzellines : Exhibit broad cytotoxicity but poor selectivity, often requiring structural optimization (e.g., FBA-TPQ) to improve tumor cell specificity .

Biologische Aktivität

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro (commonly referred to as 3,4-dihydro pyrroloisoquinoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₈N₂O
  • Molecular Weight : 172.06 g/mol
  • CAS Number : 3041095

The compound features a fused pyrrole and isoquinoline structure, which is pivotal for its biological activity.

1. Kinase Inhibition

Recent studies have highlighted the role of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one as a potent inhibitor of various protein kinases. A structure-activity relationship (SAR) study identified its derivatives as effective inhibitors against haspin kinase with an IC50 value of 76 nM. This inhibition was confirmed through cellular assays using U-2 OS cells, demonstrating anti-proliferative effects on various cancer cell lines .

2. Anticancer Properties

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells. It has been shown to modulate key signaling pathways involved in cell proliferation and survival. The binding mode of its analogs with haspin was elucidated through X-ray crystallography, revealing insights into their mechanism of action .

3. Neuroprotective Effects

Research indicates that pyrrolo(4,3,2-de)isoquinolin-5(1H)-one may possess neuroprotective properties. In vitro studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one is primarily attributed to its interaction with various molecular targets:

  • Protein Kinases : The compound acts as a selective inhibitor for kinases involved in tumor growth and survival.
  • Cell Signaling Pathways : It modulates pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Case Study 1: Haspin Inhibition

A notable study focused on the SAR of pyrrolo[3,2-g]isoquinolines revealed that derivatives of pyrrolo(4,3,2-de)isoquinolin-5(1H)-one demonstrated nanomolar potency against haspin kinase. The most active compound exhibited selective inhibition over eight other kinases tested .

Case Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Kinase InhibitionHaspin Kinase
AnticancerInduces Apoptosis
NeuroprotectionReduces Oxidative Stress

Q & A

Q. What are the common synthetic methodologies for preparing Pyrrolo[4,3,2-de]isoquinolin-5(1H)-one derivatives?

The synthesis of this scaffold often involves cyclization and annulation strategies. For example:

  • Chloranil-mediated dehydrogenation : A solution of precursor compounds (e.g., dihydroisoquinolinones) is refluxed with chloranil in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol .
  • Base-assisted cyclization : Cyclization of hydroxy-pyrrolone intermediates with aromatic amines or phenols under basic conditions yields derivatives with yields ranging from 46% to 63% .
  • Annulation reactions : Huisgen zwitterions react with 3-acylmethylidene oxindoles to construct the pyrroloquinolinone core, a method used in synthesizing marine alkaloid analogs .

Q. Which spectroscopic techniques are critical for characterizing Pyrrolo[4,3,2-de]isoquinolin-5(1H)-one derivatives?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 165–180 ppm) .
  • FTIR : Identifies functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹) .
  • HRMS : Confirms molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray crystallography : Resolves complex stereochemistry, as demonstrated in hexahydropyrido-pyrrolocarbazole derivatives .

Q. Table 1: Representative Synthetic Yields and Characterization Data

DerivativeSynthesis MethodYield (%)Melting Point (°C)Key NMR Signals (δ, ppm)
5-(4-Chlorophenyl)-pyrroloneBase-assisted cyclization46209.0–211.97.25 (d, J=8.5 Hz, 2H, Ar-H)
5-Hydroxy-3,5-diphenylPhenol coupling63138.1–140.66.95 (m, 10H, Ar-H)

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when optimizing cyclization conditions?

Discrepancies in yields often arise from reagent choice, solvent effects, or reaction time. For example:

  • Chloranil vs. DDQ : Chloranil in xylene () may offer higher selectivity but lower yields compared to dichlorodicyanoquinone (DDQ) in acetonitrile, which accelerates dehydrogenation but requires rigorous anhydrous conditions.
  • Temperature control : Prolonged reflux (>30 hours) in xylene can degrade heat-sensitive intermediates, reducing yields. Microwave-assisted synthesis may mitigate this .
  • Purification methods : Recrystallization (e.g., methanol) vs. column chromatography impacts recovery rates .

Q. What biosynthetic pathways underlie pyrroloquinoline alkaloid formation, and how do they inform synthetic strategies?

The pyrrolo[4,3,2-de]quinoline core in natural products like lymphostins is biosynthesized via a hybrid nonribosomal peptide-polyketide synthetase (NRPS-PKS) pathway. Key insights include:

  • Modular assembly : NRPS modules incorporate amino acids (e.g., tyrosine), while PKS extensions add malonate units, forming the fused ring system .
  • Post-modifications : Oxidative cyclization and methyltransferase reactions introduce diversity, guiding chemists to mimic these steps using oxidative reagents (e.g., Mn(OAc)₃) or methylating agents (e.g., MeI) .

Q. How do structural modifications of this scaffold enhance BRD4 inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • Substitution at C-2 : Introducing hydrophobic groups (e.g., aryl rings) improves binding to the BRD4 acetyl-lysine pocket.
  • Hydrogen bonding : A hydrogen bond with Asn140 (confirmed via co-crystal structures) is critical for potency. Compound 49 (IC₅₀ = 120 nM) achieves this via a hydroxyl group at C-8 .
  • Rigidity : Constraining the pyrroloquinoline core with sp³-hybridized carbons enhances selectivity over related BET family proteins .

Q. Table 2: BRD4 Inhibitory Activity of Selected Derivatives

CompoundModification SiteIC₅₀ (nM)Key Interaction with BRD4 BD1
49C-8 hydroxyl120H-bond with Asn140
50C-2 methyl450Hydrophobic contact with Trp81

Methodological Considerations

  • Data contradiction analysis : Compare reaction outcomes using metrics like turnover frequency (TOF) or activation energy (Eₐ) to identify optimal conditions .
  • Advanced characterization : Pair NMR with dynamic nuclear polarization (DNP) to resolve overlapping signals in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 2
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.